Cas no 197968-46-0 (2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol)

2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol 化学的及び物理的性質
名前と識別子
-
- 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- [2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
- 2-Iodo-4-[3-(trifluoroMethyl)-3H-diazirin-3-yl]benzeneMethanol
- {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
- Benzenemethanol, 2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
- 197968-46-0
- {2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol
- DB-228139
- DTXSID70458897
- EN300-21040242
- 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol
-
- MDL: MFCD30581984
- インチ: InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2
- InChIKey: RRDFFESOQHBLLK-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO
計算された属性
- 精确分子量: 341.94800
- 同位素质量: 341.94769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45Ų
- XLogP3: 2.7
じっけんとくせい
- Solubility: Dichloromethane, Diethyl Ether, Methanol
- PSA: 44.95000
- LogP: 1.83560
2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I724765-5mg |
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol |
197968-46-0 | 5mg |
$925.00 | 2023-05-18 | ||
TRC | I724765-10mg |
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol |
197968-46-0 | 10mg |
$1596.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D557575-1g |
Benzenemethanol, 2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- |
197968-46-0 | 96% | 1g |
$1430 | 2024-05-25 | |
Enamine | EN300-21040242-0.05g |
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol |
197968-46-0 | 0.05g |
$1393.0 | 2023-09-16 | ||
Enamine | EN300-21040242-0.1g |
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol |
197968-46-0 | 0.1g |
$1459.0 | 2023-09-16 | ||
Enamine | EN300-21040242-0.25g |
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol |
197968-46-0 | 0.25g |
$1525.0 | 2023-09-16 | ||
Enamine | EN300-21040242-0.5g |
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol |
197968-46-0 | 0.5g |
$1591.0 | 2023-09-16 | ||
Enamine | EN300-21040242-5g |
{2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol |
197968-46-0 | 5g |
$4806.0 | 2023-09-16 | ||
eNovation Chemicals LLC | D557575-1g |
Benzenemethanol, 2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- |
197968-46-0 | 96% | 1g |
$1430 | 2025-02-20 | |
eNovation Chemicals LLC | D557575-10g |
Benzenemethanol, 2-iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- |
197968-46-0 | 96% | 10g |
$11175 | 2025-02-20 |
2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcoholに関する追加情報
Professional Introduction to 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol (CAS No. 197968-46-0)
2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol, with the CAS number 197968-46-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules known for their unique reactivity and utility in various synthetic applications. The presence of multiple functional groups, including an iodo substituent and a diazirine moiety, makes it a versatile tool for researchers exploring advanced chemical modifications and molecular interactions.
The structure of 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol incorporates several key features that enhance its applicability in modern synthetic chemistry. The iodo group provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex organic molecules. Additionally, the diazirine group serves as a photoactivatable moiety, enabling the formation of covalent bonds upon exposure to ultraviolet light. This property is particularly valuable in biochemical studies where site-specific labeling and protein modification are required.
In recent years, the demand for high-quality intermediates like 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol has surged due to advancements in drug discovery and molecular biology techniques. The trifluoromethyl group, a common feature in many bioactive compounds, contributes to the metabolic stability and lipophilicity of molecules, making them more suitable for therapeutic applications. Researchers have leveraged this compound in the development of novel inhibitors and probes that target specific biological pathways.
One of the most compelling aspects of 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol is its role in click chemistry applications. Click reactions are highly efficient and selective, allowing for the rapid assembly of complex structures under mild conditions. The combination of an iodo group and a diazirine moiety makes this compound an excellent candidate for click-based strategies, particularly when integrating photoreactive groups into larger molecular frameworks. This has been particularly useful in the synthesis of fluorescent probes and imaging agents used in diagnostic assays.
The pharmaceutical industry has also shown interest in derivatives of 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol due to their potential as lead compounds for drug development. The ability to modify both the iodo and diazirine functional groups allows for extensive structural optimization. Recent studies have demonstrated the use of this compound in generating libraries of diverse molecules for high-throughput screening. Such libraries are instrumental in identifying novel therapeutic candidates with improved pharmacokinetic profiles.
Beyond its synthetic utility, 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol has found applications in materials science and nanotechnology. The photoactivatable nature of the diazirine group enables precise surface functionalization of materials, which is crucial for developing advanced sensors and catalysts. Researchers have utilized this compound to attach bioactive molecules onto solid surfaces, facilitating the creation of biosensors with high sensitivity and selectivity.
The growing interest in green chemistry principles has also influenced the use of 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ylbenzyl Alcohol. Efforts are underway to develop synthetic routes that minimize waste and reduce energy consumption. The efficiency of click reactions makes this compound an attractive choice for sustainable chemistry initiatives. By optimizing reaction conditions and employing recyclable catalysts, researchers aim to enhance the environmental footprint of processes involving these intermediates.
In conclusion, 2-Iodo-4-3-(trifluoromethyl)-3H-diazirin-3-ybenzyl Alcohol (CAS No. 197968-46) represents a valuable asset in modern chemical research. Its unique structural features enable a wide range of applications across pharmaceuticals, biotechnology, materials science, and nanotechnology. As research continues to evolve, the versatility and reactivity of this compound will undoubtedly play a pivotal role in advancing scientific discovery and innovation.
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